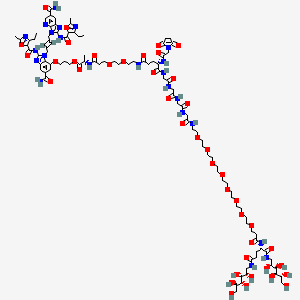

XMT-1519 conjugate-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C101H149N23O42 |

|---|---|

分子量 |

2357.4 g/mol |

IUPAC 名称 |

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate |

InChI |

InChI=1S/C101H149N23O42/c1-6-63-90(165-59(4)114-63)97(150)120-100-118-67-45-61(92(102)146)47-73(85(67)122(100)21-8-9-22-123-94-68(46-62(48-110-94)93(103)147)119-101(123)121-98(151)91-64(7-2)115-60(5)166-91)163-23-10-24-164-99(152)58(3)113-76(133)17-25-153-29-31-155-27-19-104-74(131)13-11-66(117-82(139)55-124-83(140)15-16-84(124)141)96(149)112-54-81(138)109-53-80(137)108-52-79(136)107-51-78(135)105-20-28-156-32-34-158-36-38-160-40-42-162-44-43-161-41-39-159-37-35-157-33-30-154-26-18-77(134)116-65(95(148)111-50-70(128)87(143)89(145)72(130)57-126)12-14-75(132)106-49-69(127)86(142)88(144)71(129)56-125/h8-9,15-16,45-48,58,65-66,69-72,86-89,125-130,142-145H,6-7,10-14,17-44,49-57H2,1-5H3,(H2,102,146)(H2,103,147)(H,104,131)(H,105,135)(H,106,132)(H,107,136)(H,108,137)(H,109,138)(H,111,148)(H,112,149)(H,113,133)(H,116,134)(H,117,139)(H,118,120,150)(H,119,121,151)/b9-8+/t58-,65-,66-,69-,70-,71+,72+,86+,87+,88+,89+/m0/s1 |

InChI 键 |

PNVXQAAGASVPRX-DXOQEFCWSA-N |

手性 SMILES |

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCNC(=O)CC[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CN7C(=O)C=CC7=O |

规范 SMILES |

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCNC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)CN7C(=O)C=CC7=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XMT-1519 Conjugate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the XMT-1519 conjugate system, focusing on its application in the context of the antibody-drug conjugate (ADC) XMT-1522. This document details the molecular interactions, cellular fate, and preclinical efficacy of this technology, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction to XMT-1519 and the Dolaflexin® Platform

XMT-1519 is a drug-linker conjugate that forms the cytotoxic component of the HER2-targeted antibody-drug conjugate, XMT-1522. XMT-1522 was developed by Mersana Therapeutics utilizing their proprietary Dolaflexin® platform. This platform is designed to enable a high drug-to-antibody ratio (DAR) while maintaining favorable pharmacokinetic properties. XMT-1522 comprises a novel anti-HER2 monoclonal antibody, HT-19, conjugated to a biodegradable, hydrophilic polymer backbone carrying the auristatin-based payload, Auristatin F-hydroxypropylamide (AF-HPA).[1][2] The average DAR for XMT-1522 is approximately 12-15 molecules of AF-HPA per antibody.[1][3][4][5] This high payload capacity is intended to maximize the potency of the ADC, particularly in tumors with low to moderate target expression.[3][4]

Core Mechanism of Action

The mechanism of action of the XMT-1519 conjugate, as delivered by XMT-1522, is a multi-step process that begins with targeted delivery to HER2-expressing cancer cells and culminates in apoptosis and bystander killing of neighboring tumor cells.

Targeted Binding and Internalization

The process is initiated by the HT-19 antibody component of XMT-1522, which binds to a unique epitope on the extracellular domain IV of the HER2 receptor.[6] This binding site is distinct from those of trastuzumab and pertuzumab, allowing for potential combination therapies.[4][6] Upon binding to HER2 on the surface of a cancer cell, the ADC-receptor complex is internalized through receptor-mediated endocytosis.[2]

Intracellular Payload Release and Microtubule Disruption

Following internalization, the ADC is trafficked to the lysosome. The linker system is designed to be cleaved within the lysosomal compartment, releasing the cytotoxic payload, AF-HPA (also referred to as XMT-1267).[1][2] Both AF-HPA and its subsequent intracellular metabolite, Auristatin F (AF or XMT-1521), are potent microtubule-depolymerizing agents.[1][6] By binding to tubulin, they inhibit microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2][6]

Bystander Effect and Payload Sequestration

A key feature of the XMT-1519 conjugate system is its capacity for a "bystander effect." The released, cell-permeable AF-HPA payload can diffuse out of the targeted cancer cell and into adjacent tumor cells, including those that may not express HER2 at high levels.[1] This contributes to a broader anti-tumor effect within a heterogeneous tumor microenvironment.

Furthermore, AF-HPA is metabolized within the tumor to Auristatin F (XMT-1521). This metabolite is negatively charged and not freely cell-permeable, leading to its "trapping" within the tumor microenvironment.[1] This sequestration is believed to prolong the cytotoxic effect of the payload while minimizing systemic exposure.[1]

Induction of Immunogenic Cell Death

Preclinical studies have shown that XMT-1522 and its payload can induce immunogenic cell death (ICD).[7][8] This is characterized by the cell surface expression of calreticulin (B1178941) and the release of ATP, which can act as signals to activate an anti-tumor immune response.[7][8] This finding suggests a potential for synergistic effects when combined with immunotherapies such as checkpoint inhibitors.[7][8]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of XMT-1522, demonstrating its potency and efficacy.

Table 1: In Vitro Cytotoxicity of XMT-1522

| Cell Line | Cancer Type | HER2 Expression | Potency | Reference |

| Panel of 25 cell lines | Various | >25,000 receptors/cell | Sub-nanomolar IC50 | [4] |

| T-DM1-sensitive (N-87, OE-19, JIMT-1) | Gastric, Breast | HER2-positive | More potent than T-DM1 | [6][9] |

| T-DM1-resistant (RN-87, ROE-19, SNU-216) | Gastric | HER2-positive | Effective | [6][9] |

Table 2: In Vivo Efficacy of XMT-1522 in Xenograft Models

| Model Type | Cancer Type | HER2 Expression | Treatment and Dose | Outcome | Reference |

| Patient-Derived Xenograft (PDX) | Breast Cancer | Low HER2 | 1 mg/kg or 3 mg/kg | Complete tumor regression in 3 of 5 models | [4] |

| PDX | Breast Cancer | HER2-positive | 1 mg/kg or 3 mg/kg | Durable complete tumor regressions | [4] |

| Cell Line-Derived Xenograft (RN-87) | Gastric Cancer (T-DM1 resistant) | HER2-positive | 3 mg/kg | Tumor disappearance | [6] |

| Cell Line-Derived Xenograft (JIMT-1) | Breast Cancer (T-DM1 resistant) | HER2-positive | 1 mg/kg or 3 mg/kg | Tumor disappearance | [6] |

| PDX | Non-Small Cell Lung Cancer (NSCLC) | HER2-expressing | 1 mg/kg or 3 mg/kg | Median best response >-50% in a subset of models | [10] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Cell Viability and Apoptosis Assays

-

Cell Lines and Culture: A panel of human breast and gastric cancer cell lines with varying levels of HER2 expression were cultured in appropriate media. Mycoplasma testing was performed routinely.[6]

-

Cell Viability Assay: The effects of XMT-1522 and comparator ADCs on cell growth were assessed using the AlamarBlue method. Cells were plated in 96-well plates, treated with a range of ADC concentrations, and incubated for a specified period. Cell viability was then measured according to the manufacturer's protocol.[9]

-

Apoptosis Assay: Apoptosis induction was quantified using the Caspase-Glo 3/7 assay. Cells were treated with ADCs, and caspase activity was measured as a luminescent signal.[9]

Xenograft Efficacy Studies

-

Animal Models: Studies were conducted in female athymic nude or SCID mice.[6][10]

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.[6][11]

-

Treatment: When tumors reached a predetermined volume (e.g., 150-300 mm³), mice were randomized into treatment groups. XMT-1522 was administered intravenously (IV) at specified doses and schedules (e.g., once weekly for three weeks).[6][10]

-

Efficacy Endpoints: Tumor volumes were measured regularly using calipers. The primary endpoints included tumor growth inhibition, tumor regression, and survival.[6]

Immunohistochemistry (IHC) for HER2 Expression

-

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from xenograft models or human specimens were used.[10]

-

Staining: HER2 protein expression was detected using a specific anti-HER2 antibody (e.g., 4B5) on an automated staining platform.[10]

-

Scoring: HER2 expression was scored based on the intensity and completeness of membrane staining.[10]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.

Caption: Mechanism of action of XMT-1522 ADC.

Caption: General workflow for in vivo xenograft studies.

Clinical Development and Conclusion

While the preclinical data for XMT-1522 were promising, demonstrating potent activity against HER2-expressing cancers, including those resistant to existing therapies, the Phase 1 clinical trial (NCT02952729) was ultimately discontinued (B1498344) due to toxicity concerns.

References

- 1. adcreview.com [adcreview.com]

- 2. Facebook [cancer.gov]

- 3. adcreview.com [adcreview.com]

- 4. adcreview.com [adcreview.com]

- 5. adcreview.com [adcreview.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mersana.com [mersana.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mersana.com [mersana.com]

- 11. mersana.com [mersana.com]

An In-Depth Technical Guide to the XMT-1519 Conjugate-1 for Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the XMT-1519 conjugate-1, a critical component in the synthesis of the HER2-targeted antibody-drug conjugate (ADC), Calotatug anetumab. This document details the synthesis of the drug-linker, its conjugation to the monoclonal antibody, its mechanism of action, and available characterization data.

Introduction to XMT-1519 ADC

The XMT-1519 ADC, also known as Calotatug anetumab, is a next-generation therapeutic designed to target and eliminate cancer cells overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2). It is comprised of a HER2-targeting monoclonal antibody, Calotatug, conjugated to a novel drug-linker molecule, this compound. The payload of this ADC is a potent Stimulator of Interferon Genes (STING) agonist, positioning it as an immuno-oncology agent. The targeted delivery of a STING agonist aims to activate the innate immune system within the tumor microenvironment, leading to a robust anti-tumor response.

Physicochemical Properties of this compound

The drug-linker component, this compound (also referred to as compound 31 in patent literature), possesses the following properties:

| Property | Value |

| Molecular Formula | C101H149N23O42 |

| Molecular Weight | 2357.39 g/mol |

| Storage | -80°C |

| Solubility | Soluble in DMSO at 100 mg/mL (42.42 mM) with sonication.[1] |

Synthesis and Conjugation Protocols

The following protocols are based on methodologies described in patent literature.

Synthesis of this compound (Compound 31)

An alternate synthesis of Compound 31 is detailed in patent WO2021202984A1. The process involves multiple synthetic steps, culminating in the final drug-linker construct ready for conjugation. The patent describes the synthesis starting from a precursor, Compound 30, and outlines the necessary reagents and conditions to yield Compound 31.[2]

ADC Synthesis: Conjugation of this compound to Calotatug (XMT-1519 mAb)

The conjugation process results in the final ADC product, referred to as Conjugate 32e in the patent literature.[2]

Materials:

-

XMT-1519 monoclonal antibody (Calotatug) in a suitable buffer (e.g., PBS).

-

This compound (Compound 31).

-

Reducing agent (e.g., TCEP).

-

Quenching agent.

-

Purification system (e.g., size-exclusion chromatography).

Protocol:

-

Antibody Reduction: The XMT-1519 monoclonal antibody is partially reduced using a controlled amount of a reducing agent like TCEP to cleave interchain disulfide bonds, exposing reactive thiol groups.

-

Drug-Linker Conjugation: The activated drug-linker, this compound, is added to the reduced antibody solution. The maleimide (B117702) group on the linker reacts with the free thiol groups on the antibody to form a stable covalent bond.

-

Quenching: The reaction is quenched to stop the conjugation process.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker, unconjugated antibody, and other impurities. Size-exclusion chromatography is a common method for this step.

-

Characterization: The purified ADC is characterized to determine key quality attributes.

Characterization of the Final ADC

A critical parameter for any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody.

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | 7.4 | [2] |

Mechanism of Action

The XMT-1519 ADC employs a dual mechanism of action driven by its targeted delivery of a STING agonist.

-

Targeted Binding and Internalization: The Calotatug antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.[1][3] Following binding, the ADC-HER2 complex is internalized by the cell through receptor-mediated endocytosis.

-

Payload Release: Once inside the cell, the linker is cleaved, releasing the STING agonist payload into the cytoplasm.

-

STING Pathway Activation: The released STING agonist binds to and activates the STING protein located on the endoplasmic reticulum.[4] This activation triggers a downstream signaling cascade.

-

Immune Response: The activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines.[5] This, in turn, recruits and activates immune cells, such as T cells and natural killer cells, to the tumor microenvironment, resulting in a targeted anti-tumor immune response.[5]

Preclinical and Clinical Data

As of the latest available information, specific quantitative preclinical and clinical data for XMT-1519 (Calotatug anetumab), such as in vitro cytotoxicity (IC50 values) in various cell lines, in vivo tumor growth inhibition in xenograft models, and detailed pharmacokinetic profiles, are not publicly available. The development of XMT-1519 appears to have been succeeded by other HER2-targeted STING agonist ADCs from Mersana Therapeutics, such as XMT-2056.[6][7]

Visualizations

Experimental Workflow for ADC Synthesis

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and pharmacokinetics of antibody-drug conjugates, where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to HER2 Targeting with an XMT-1519 Based Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Epidermal Growth Factor Receptor 2 (HER2) remains a critical target in oncology, particularly in breast and gastric cancers where its overexpression is a key driver of tumorigenesis. Antibody-Drug Conjugates (ADCs) have emerged as a powerful therapeutic modality, offering targeted delivery of potent cytotoxic agents to HER2-expressing tumor cells. This technical guide provides a comprehensive overview of the core components and preclinical rationale for a hypothetical antibody-drug conjugate based on the XMT-1519 antibody, a novel HER2-targeting monoclonal antibody. Due to the limited public availability of data on an ADC specifically constructed with XMT-1519, this guide will leverage the extensive preclinical data available for XMT-1522, a closely related ADC that utilizes the HT-19 antibody, which was selected from a panel of antibodies including XMT-1519. XMT-1522 employs the innovative Dolaflexin® drug delivery platform, carrying a potent auristatin payload. This document will delve into the HER2 signaling pathway, the mechanism of action of the ADC, and present available preclinical data in a structured format. Detailed experimental methodologies and visualizations are provided to offer a thorough understanding for research and drug development professionals.

The HER2 Signaling Pathway: A Key Oncogenic Driver

HER2, a member of the ErbB family of receptor tyrosine kinases, is a transmembrane protein that plays a pivotal role in cell growth, differentiation, and survival.[1][2] Overexpression of HER2, often due to gene amplification, leads to the formation of HER2-containing homodimers and heterodimers with other ErbB family members (e.g., HER1, HER3).[1][3][4] This dimerization results in the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation, creating docking sites for various signaling proteins.[4]

The two major downstream signaling cascades initiated by HER2 activation are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] The PI3K/Akt/mTOR pathway is crucial for promoting cell survival and proliferation, while the MAPK pathway is primarily involved in regulating gene expression related to cell growth and differentiation. The constitutive activation of these pathways in HER2-overexpressing cancers drives uncontrolled tumor growth and is associated with a more aggressive disease phenotype.

XMT-1519 Based ADC: A Novel Therapeutic Approach

An ADC based on the XMT-1519 antibody would represent a next-generation therapeutic designed to overcome limitations of existing HER2-targeted therapies. While specific data for an XMT-1519 ADC is not publicly available, the development of XMT-1522, which utilizes the closely related HT-19 antibody, provides a strong surrogate for understanding its potential. The key components of such an ADC would be:

-

The Monoclonal Antibody (mAb): The XMT-1519 antibody is a novel, humanized monoclonal antibody that binds to a distinct epitope on the HER2 receptor, different from those targeted by trastuzumab and pertuzumab.[5] This non-competitive binding allows for potential combination therapies. The antibody is optimized for payload delivery through efficient internalization upon binding to HER2.[5]

-

The Payload: The cytotoxic payload is a potent auristatin derivative, specifically Auristatin F-hydroxypropylamide (AF-HPA).[1][6] Auristatins are antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8][9]

-

The Linker and Platform: The ADC utilizes the Dolaflexin® platform, a biodegradable and hydrophilic polymer that allows for a high drug-to-antibody ratio (DAR) of approximately 12-15 molecules of AF-HPA per antibody.[1][10] This high DAR is a significant advantage over conventional ADCs. The platform is designed for a controlled bystander effect, a phenomenon termed "DolaLock".[7][10]

Mechanism of Action

The mechanism of action of an XMT-1519 based ADC can be described in a stepwise manner:

-

Target Binding: The ADC circulates in the bloodstream and its XMT-1519 antibody component specifically binds to the HER2 receptor on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-HER2 complex is internalized into the cell via endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the AF-HPA payload into the cytoplasm.

-

Cytotoxic Effect: AF-HPA, being membrane-permeable, can diffuse into neighboring tumor cells, exerting a "bystander effect."[7][10]

-

DolaLock Mechanism: Within the tumor cells, AF-HPA is metabolized to Auristatin F (AF), a more potent but membrane-impermeable metabolite.[1][7][10] This "trapping" of the active metabolite within the target cell enhances its cytotoxic effect and minimizes systemic exposure.

-

Apoptosis: Both AF-HPA and AF disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.

Preclinical Data Summary (Based on XMT-1522)

The following tables summarize the key preclinical findings for XMT-1522, providing insights into the potential efficacy and characteristics of a similar ADC built with the XMT-1519 antibody.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | HER2 Expression | XMT-1522 IC50 (nM) | T-DM1 IC50 (nM) | Reference |

| N-87 | Gastric | High | <1 | ~10 | [11] |

| OE-19 | Gastric | High | <1 | ~10 | [11] |

| JIMT-1 | Breast | Low | <1 | >100 | [11] |

| RN-87 | Gastric | High (T-DM1 Resistant) | ~1 | >1000 | [11] |

| ROE-19 | Gastric | High (T-DM1 Resistant) | ~1 | >1000 | [11] |

| SNU-216 | Gastric | High (T-DM1 Resistant) | ~1 | >1000 | [11] |

| MCF-7 | Breast | Negative | >1000 | >1000 | [11] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | HER2 Expression | Treatment and Dose | Outcome | Reference |

| NCI-N87 | Gastric | High | XMT-1522 (1 mg/kg, single dose) | Complete tumor regression | [12] |

| NCI-N87 | Gastric | High | T-DM1 (10 mg/kg, single dose) | Tumor growth delay | [12] |

| JIMT-1 | Breast | Low | XMT-1522 (1 mg/kg, single dose) | Complete tumor regression | [12] |

| JIMT-1 | Breast | Low | T-DM1 (≥10 mg/kg) | Inactive | [12] |

| SNU-5 | Gastric | Low | XMT-1522 (0.67 mg/kg, single dose) | Complete tumor regression | [12] |

| RN-87 (T-DM1 Resistant) | Gastric | High | XMT-1522 | All tumors responded, most disappeared | [11][13] |

| JIMT-1 (T-DM1 Resistant) | Breast | Low | XMT-1522 | All tumors responded, most disappeared | [11][13] |

Table 3: Pharmacokinetic Parameters of XMT-1522 in Cynomolgus Monkey

| Parameter | Total Antibody (XMT-1519) | Conjugated Payload (XMT-1267) | Free Payload (XMT-1267) |

| Clearance (mL/day/kg) | Similar to conjugated payload | Data not specified | >1000-fold higher than conjugated payload |

| Volume of Distribution (mL/kg) | Similar to conjugated payload | Data not specified | Data not specified |

| Half-life (t½) | ~5 days | Data not specified | Very short |

Note: The pharmacokinetic data is qualitative as presented in the source.[6]

Detailed Experimental Protocols

This section provides generalized protocols for key experiments cited in the preclinical evaluation of HER2-targeted ADCs. These are intended as a guide and may require optimization for specific reagents and cell lines.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in various cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., N-87, JIMT-1, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test ADC (e.g., XMT-1522) and control ADC (e.g., T-DM1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the test ADC and control ADC in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

-

Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator.

-

Reagent Addition:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell lines for xenograft implantation (e.g., NCI-N87, JIMT-1)

-

Test ADC and control ADC

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, control ADC, test ADC at different doses).

-

Dosing: Administer the ADC and controls intravenously (or as appropriate) according to the planned dosing schedule (e.g., single dose or multiple doses).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition between treatment groups.

Conclusion

The preclinical data for XMT-1522 strongly suggests that a HER2-targeting ADC based on the XMT-1519 antibody holds significant promise as a novel therapeutic for HER2-expressing cancers. The innovative Dolaflexin® platform, with its high DAR and the unique "DolaLock" controlled bystander effect of the AF-HPA payload, offers potential advantages over existing ADC technologies. The potent in vitro cytotoxicity against both T-DM1 sensitive and resistant cell lines, and the remarkable in vivo efficacy in xenograft models, including those with low HER2 expression, underscore the potential of this approach to expand the patient population that could benefit from HER2-targeted therapy. Further investigation and clinical development of ADCs utilizing this technology are warranted to fully elucidate their therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the advancement of next-generation antibody-drug conjugates.

References

- 1. adcreview.com [adcreview.com]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. agilent.com [agilent.com]

- 4. Establishment of Quality Control Methods of Site-Specific Enzymatic Coupling Antibody-Drug Conjugate Targeting HER2 [journal11.magtechjournal.com]

- 5. mersana.com [mersana.com]

- 6. mersana.com [mersana.com]

- 7. mersana.com [mersana.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Mersana Therapeutics Presents Preclinical Data Further Demonstrating Differentiating Aspects of Its ADC Platform Technology at AACR 2018 - Mersana Therapeutics [ir.mersana.com]

- 11. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mersana.com [mersana.com]

- 13. Collection - Data from A Novel Anti-HER2 AntibodyâDrug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

The Role of Upifitamab Rilsodotin (XMT-1536) in Antitumor Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upifitamab rilsodotin (also known as UpRi, XMT-1536, and formerly XMT-1519 conjugate-1) is a first-in-class antibody-drug conjugate (ADC) that has been investigated for its antitumor activity in solid tumors, particularly in platinum-resistant ovarian cancer and non-small cell lung cancer (NSCLC) adenocarcinoma. This technical guide provides an in-depth overview of its core mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental methodologies.

Core Mechanism of Action

Upifitamab rilsodotin is an antibody-drug conjugate engineered to selectively deliver a potent cytotoxic payload to tumor cells that overexpress the sodium-dependent phosphate (B84403) transport protein NaPi2b (SLC3A2). NaPi2b is a lineage marker that is broadly expressed in high-grade serous ovarian cancer and NSCLC adenocarcinoma, with limited expression in normal tissues, making it an attractive therapeutic target.

The antitumor activity of upifitamab rilsodotin is a multi-step process:

-

Target Binding: The humanized IgG1 monoclonal antibody component of Upifitamab rilsodotin specifically binds to the NaPi2b protein on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-NaPi2b complex is internalized into the cell through endocytosis.

-

Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload.

-

Cytotoxicity: The released payload exerts its potent antitumor effect, leading to cell death.

Upifitamab rilsodotin utilizes Mersana Therapeutics' proprietary Dolaflexin® platform. This platform allows for a high drug-to-antibody ratio (DAR) of approximately 10-12 payload molecules per antibody. The payload is a novel auristatin derivative, auristatin F-hydroxypropylamide (AF-HPA). AF-HPA is cell-permeable, which allows for a "controlled bystander effect," meaning it can diffuse out of the target cell and kill neighboring tumor cells that may not express NaPi2b.

Once inside a cell, AF-HPA is metabolized to the less cell-permeable but highly potent auristatin F (AF). This metabolic conversion effectively "traps" the cytotoxic agent within the tumor, enhancing its local antitumor effect while minimizing systemic exposure and associated toxicities. The auristatin payload ultimately disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data Summary

Preclinical Antitumor Activity

The in vivo antitumor activity of upifitamab rilsodotin has been evaluated in various patient-derived xenograft (PDX) models.

| Model Type | Treatment | Dosing | Key Findings | Reference |

| Ovarian Adenocarcinoma PDX Models (n=20) | XMT-1536 | 3 mg/kg, once weekly for 3 weeks | 50% of models (10/20) showed a ≥50% reduction in tumor volume relative to baseline. | [1] |

| NSCLC Adenocarcinoma PDX Models | XMT-1536 | Not specified | Showed target expression-dependent antitumor activity. | [2] |

| OVCAR3 Ovarian Cancer Cell Line Xenograft | XMT-1536 | 1 or 3 repeated doses | Demonstrated complete tumor regressions.[3] | [3][4] |

Clinical Efficacy

Upifitamab rilsodotin has been evaluated in a Phase 1/2 clinical trial (UPLIFT, NCT03319628) in patients with platinum-resistant ovarian cancer and NSCLC.

Table 1: Phase 1 Expansion Study in Platinum-Resistant Ovarian Cancer (as of May 1, 2020) [5]

| Dose Group | Number of Evaluable Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) |

| 36 mg/m² and 43 mg/m² combined | 20 | 35% | 2 | 5 | 80% |

Table 2: UPLIFT Trial in Platinum-Resistant Ovarian Cancer (2024 SGO Annual Meeting Presentation) [6]

| Patient Population | Number of Patients | Objective Response Rate (ORR) (95% CI) |

| NaPi2b-positive | 141 | 15.6% (10.0%-22.7%) |

| NaPi2b-low | 127 | 10.2% (5.6%-16.9%) |

| Intention-to-treat | 268 | 13.1% (9.3%-17.7%) |

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines with varying levels of NaPi2b expression.

-

Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of upifitamab rilsodotin or a control ADC for a specified period (e.g., 72-96 hours). Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curves.

Cell Cycle Analysis

-

Methodology: Tumor cells are treated with upifitamab rilsodotin at a concentration around the IC50 value for a defined period (e.g., 24-48 hours). Cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Patient-Derived Xenograft (PDX) Model Studies

-

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice).

-

Tumor Implantation: Tumor fragments from patient biopsies are surgically implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Upifitamab rilsodotin is administered intravenously at specified doses and schedules.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition, which can be reported as the percent change in tumor volume from baseline or as a comparison to the control group.

Clinical Trial Protocol (UPLIFT - NCT03319628)

-

Study Design: A Phase 1b/2, first-in-human, multicenter, open-label study consisting of dose escalation, dose expansion, and a pivotal cohort (UPLIFT).[7]

-

Patient Population: Patients with recurrent platinum-resistant high-grade serous ovarian cancer, fallopian tube, or primary peritoneal cancer who have received one to four prior lines of systemic therapy.[7]

-

Treatment: Upifitamab rilsodotin administered as an intravenous infusion once every four weeks. The recommended Phase 2 dose (RP2D) was determined to be 43 mg/m².[8]

-

Primary Endpoint: Objective response rate (ORR) in the high NaPi2b expression population, as assessed by an independent central review.

-

Secondary Endpoints: ORR regardless of NaPi2b expression, duration of response, and safety.[8]

-

Biomarker Analysis: Archival or fresh tumor tissue was collected for retrospective evaluation of NaPi2b expression.[9]

Conclusion

Upifitamab rilsodotin (XMT-1536) is a NaPi2b-targeting ADC that has demonstrated antitumor activity in preclinical models and modest efficacy in heavily pretreated patients with platinum-resistant ovarian cancer. Its mechanism of action, leveraging a high DAR and a controlled bystander effect through its unique DolaLock™ payload, represents a sophisticated approach to targeted cancer therapy. While the UPLIFT trial did not meet its primary endpoint, the data generated from these comprehensive studies provide valuable insights for the future development of ADCs targeting NaPi2b and other solid tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mersana Therapeutics Announces Publication of Two Manuscripts Detailing Preclinical Studies of the Dolaflexin Platform and Upifitamab Rilsodotin (XMT-1536) in AACR Journal Molecular Cancer Therapeutics - Mersana Therapeutics [ir.mersana.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mersana.com [mersana.com]

- 5. "Safety and efficacy of XMT-1536 in ovarian cancer: A subgroup analysis" by E. P. Hamilton, M. A. Barve et al. [scholarlycommons.henryford.com]

- 6. onclive.com [onclive.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the XMT-1519 Conjugate-1 Payload Delivery System and the Resulting Antibody-Drug Conjugate, Calotatug Ginistinag (XMT-2056)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. This guide provides a detailed technical overview of the XMT-1519 conjugate-1, a key component in the development of the investigational ADC, Calotatug ginistinag (XMT-2056). Developed by Mersana Therapeutics, this system utilizes an innovative approach by delivering an immunostimulatory payload to the tumor microenvironment. This document outlines the core components, mechanism of action, and available data for this HER2-targeted ADC.

Core Components of the XMT-2056 ADC

The Calotatug ginistinag (XMT-2056) ADC is a complex molecule comprising three main components: a monoclonal antibody for targeting, a payload to exert a therapeutic effect, and a linker system (this compound) to connect them.

The Targeting Antibody: Calotatug

Calotatug is a human immunoglobulin G1-kappa (IgG1κ) monoclonal antibody that specifically targets the human epidermal growth factor receptor 2 (HER2; also known as ERBB2).[1][2] HER2 is a well-validated tumor-associated antigen overexpressed in various cancers, including a subset of breast, gastric, and other solid tumors.

| Property | Description |

| Target | Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) |

| Antibody Type | Human IgG1-kappa |

| Affinity (KD) | 3.325 x 10-8 M[2] |

The Payload: A STING Agonist

Unlike traditional ADCs that utilize cytotoxic payloads, XMT-2056 employs a novel strategy by delivering a stimulator of interferon genes (STING) agonist.[3][4][5][6][7][8] The STING pathway is a critical component of the innate immune system. Activation of STING in immune cells within the tumor microenvironment can lead to the production of pro-inflammatory cytokines and a robust anti-tumor immune response.[5] The specific STING agonist used in XMT-2056 is a non-cyclic dinucleotide.[8]

The Linker System: this compound

The this compound is the drug-linker component that attaches the STING agonist payload to the Calotatug antibody.[1][4][9][10] This system is based on Mersana's Immunosynthen platform, which is designed for the delivery of immunostimulatory agents.[11] The linker itself is designed to be stable in circulation and release the payload in the targeted tumor microenvironment. It is described as a cleavable ester-based linker.[8]

| Component | Molecular Formula | Molecular Weight |

| This compound | C101H149N23O42[4][9][10] | 2357.39 g/mol [4][9][10] |

Mechanism of Action

The proposed mechanism of action for Calotatug ginistinag (XMT-2056) follows a multi-step process designed to initiate a targeted anti-tumor immune response.

-

Targeting and Binding : The ADC is administered intravenously and circulates throughout the body. The Calotatug antibody moiety specifically binds to HER2 receptors on the surface of tumor cells.[5]

-

Payload Release and Internalization : While the exact mechanism of payload release and transfer is not fully detailed in the available documents, the STING agonist is delivered to the tumor microenvironment where it can be taken up by immune cells, such as dendritic cells.[5]

-

STING Pathway Activation : Inside the immune cells, the STING agonist payload binds to and activates the STING protein.[5]

-

Cytokine Production : Activation of the STING pathway triggers a downstream signaling cascade, resulting in the production and secretion of pro-inflammatory cytokines, most notably type I interferons (IFNs).[5]

-

Immune Response Priming : The release of these cytokines enhances the cross-presentation of tumor-associated antigens by dendritic cells.[5]

-

T-Cell Mediated Killing : This leads to the priming and activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate HER2-positive tumor cells, thereby generating a systemic anti-tumor immune response.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and the creation of the final ADC are proprietary and not publicly available. However, a general workflow can be inferred from the nature of ADC development.

Preclinical and Clinical Data Summary

Publicly available quantitative preclinical data for XMT-2056 is limited. The patent application WO2021202984A1 mentions in vivo studies in mouse models, but specific data on tumor growth inhibition or survival is not detailed in the abstract.[7]

Clinical Status: Calotatug ginistinag (XMT-2056) was being evaluated in a Phase 1 clinical trial. However, the development has been suspended due to a clinical hold imposed by the U.S. Food and Drug Administration (FDA).[5] The reasons for the clinical hold have not been detailed in the provided search results.

Signaling Pathway

The therapeutic effect of XMT-2056 is mediated through the activation of the cGAS-STING signaling pathway within the innate immune system.

Conclusion

The this compound system and the resulting ADC, Calotatug ginistinag (XMT-2056), represent a novel approach in the field of antibody-drug conjugates by leveraging the power of the innate immune system. By targeting HER2-expressing tumors and delivering a STING agonist payload, this platform aims to create a potent, targeted anti-tumor immune response. While the clinical development is currently on hold, the underlying science offers a unique strategy for cancer therapy that diverges from the conventional cytotoxic ADC paradigm. Further disclosure of data from preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential and safety profile of this innovative ADC.

References

- 1. humimmu.com [humimmu.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2021202984A1 - Antibody drug conjugates comprising sting agonists - Google Patents [patents.google.com]

- 4. Calotatug ginistinag - Immunomart [immunomart.com]

- 5. adcreview.com [adcreview.com]

- 6. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. mersana.com [mersana.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Related Patents | Paper Digest [paperdigest.org]

- 11. What are the primary areas of focus for Mersana Therapeutics? [synapse.patsnap.com]

An In-depth Technical Guide to the Preclinical Data of a XMT-1519-Based Antibody-Drug Conjugate

Disclaimer: Publicly available preclinical data for an antibody-drug conjugate (ADC) specifically designated as "XMT-1519 conjugate-1" is limited. This guide synthesizes the available information on the core components: the anti-HER2 antibody XMT-1519 (also referred to as HT-19 or Calotatug) and Mersana Therapeutics' Dolaflexin drug-linker platform. The comprehensive preclinical data for XMT-1522, an ADC comprising a similar antibody and the Dolaflexin platform, is used here as a robust surrogate to provide a detailed technical overview.

Core Components

-

Antibody: A novel humanized IgG1 anti-HER2 monoclonal antibody (referred to as HT-19 in preclinical studies of XMT-1522) that binds to a unique epitope on the HER2 extracellular domain.[1] A key feature of this antibody is that it does not compete for binding with trastuzumab or pertuzumab, allowing for potential combination therapies.[1]

-

Drug-Linker Platform: The ADC utilizes Mersana's Dolaflexin platform. This platform consists of a biodegradable polymer to which a proprietary auristatin-based cytotoxic payload, Auristatin F-hydroxy-propylamide (AF-HPA), is attached.[2] This technology allows for a high drug-to-antibody ratio (DAR) of approximately 12-15 molecules of payload per antibody.[1][2]

Mechanism of Action

The proposed mechanism of action for a XMT-1519-based ADC with the Dolaflexin platform follows the general principles of ADC activity, with unique features attributed to the payload.

-

Target Binding: The anti-HER2 antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cell through receptor-mediated endocytosis.[3]

-

Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is degraded, releasing the cytotoxic payload.[3]

-

Controlled Bystander Effect: The released payload, AF-HPA (also referred to as XMT-1267), is cell-permeable, allowing it to diffuse into neighboring tumor cells, including those that may have lower HER2 expression.[2][4]

-

Payload Activation and Trapping: Within the tumor cells, AF-HPA is metabolized to Auristatin F (AF, also referred to as XMT-1521).[2][4] Auristatin F is a highly potent microtubule inhibitor, but it is negatively charged and not freely cell-permeable.[4] This "trapping" effect concentrates the active cytotoxic agent within the tumor microenvironment, enhancing anti-tumor activity while potentially reducing systemic exposure.[4]

-

Induction of Apoptosis: The accumulation of Auristatin F disrupts the microtubule network within the cancer cells, leading to cell cycle arrest and apoptosis.[5] Preclinical studies have also suggested that this payload can induce immunogenic cell death, which may stimulate an anti-tumor immune response.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative preclinical data for XMT-1522, which serves as a surrogate for a XMT-1519-based auristatin conjugate.

Table 1: In Vitro Potency of XMT-1522

| Cell Line Panel | Potency Metric | Result | Comparative Potency | Reference |

| Panel of 25 tumor cell lines | Sub-nanomolar potency | Achieved in cell lines with as few as 25,000 HER2 antigens/cell | ~100-fold more potent than ado-trastuzumab emtansine (T-DM1) | [1] |

Table 2: In Vivo Efficacy of XMT-1522 in Xenograft Models

| Xenograft Model | HER2 Expression | Treatment Dose | Outcome | Comparative Efficacy | Reference |

| BT-474 Breast Cancer | High | Single 2 mg/kg or 5 mg/kg dose | Durable complete tumor regression | T-DM1 inactive at a single 5 mg/kg dose | [1] |

| HER2-Positive PDX Model | High | Single 1 mg/kg dose | Durable complete tumor regression | T-DM1 at 10 mg/kg achieved only tumor growth delay | [1] |

| HER2 1+ PDX Model | Low | Single 3 mg/kg dose | Partial tumor regression | T-DM1 inactive at 10 mg/kg | [1] |

| JIMT-1 Breast Cancer | Low | Single 1 mg/kg or 3 mg/kg dose | Rapid tumor shrinkage; all but one tumor disappeared | T-DM1 treated tumors grew continuously | [6] |

| RN-87 Gastric Cancer | High (T-DM1 Resistant) | Not specified | All tumors responded | T-DM1 treated tumors progressed | [5][6] |

Table 3: Pharmacokinetic and Safety Data for XMT-1522

| Species | Parameter | Observation | Reference |

| Cynomolgus Monkey | Tolerability | Well-tolerated doses | [1] |

| Cynomolgus Monkey | Exposure | Several-fold higher than the exposure needed for complete tumor regressions in mice | [1] |

| Mice | Biodistribution | Accumulation of intact ADC and released active payload in tumor at significantly higher levels than in normal tissues | [1] |

Experimental Protocols

Detailed step-by-step protocols are not available in the public domain. The following are synthesized methodologies based on the descriptions in the cited preclinical studies.

In Vitro Cell Survival Assay (AlamarBlue Method)

-

Objective: To determine the cytotoxic potency of the ADC against cancer cell lines with varying HER2 expression levels.

-

Methodology:

-

HER2-positive and HER2-negative cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of the ADC (e.g., XMT-1522), a comparator ADC (e.g., T-DM1), or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), a resazurin-based reagent (like AlamarBlue) is added to each well.

-

The plates are incubated for a further period to allow viable cells to metabolize resazurin (B115843) into the fluorescent resorufin.

-

Fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.

-

Data are normalized to the vehicle control, and IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated using non-linear regression analysis.[5][6]

-

In Vivo Xenograft Tumor Model Studies

-

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

-

Methodology:

-

Cell Line or Patient-Derived Xenografts (PDX): Human cancer cells (e.g., BT-474, JIMT-1) or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[1][6]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Treatment: Mice are randomized into treatment groups and administered the ADC, a comparator drug, or a vehicle control (e.g., PBS) via intravenous injection. Dosing can be a single administration or multiple doses over time.[1][6]

-

Monitoring: Tumor volumes and body weights of the mice are monitored throughout the study.

-

Efficacy Endpoints: Efficacy is assessed based on tumor growth inhibition, partial regression, or complete regression. In some studies, survival is also a key endpoint.[1][6]

-

Biodistribution Studies

-

Objective: To determine the distribution and accumulation of the ADC and its payload in tumors and normal tissues over time.

-

Methodology:

-

A radiolabeled version of the ADC is often used for these studies.

-

The radiolabeled ADC is administered to tumor-bearing mice.

-

At various time points post-administration, mice are euthanized, and tumors and a panel of normal tissues (e.g., liver, spleen, heart, lungs, kidneys) are harvested.

-

The amount of radioactivity in each tissue is measured using a gamma counter.

-

The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for a quantitative assessment of ADC distribution and tumor targeting.[1]

-

Mandatory Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mersana Therapeutics Presents Preclinical Data Further Demonstrating Differentiating Aspects of Its ADC Platform Technology at AACR 2018 - Mersana Therapeutics [ir.mersana.com]

- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

In Vitro Profile of XMT-1519 Antibody-Drug Conjugate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies involving antibody-drug conjugates (ADCs) utilizing the novel anti-HER2 antibody, XMT-1519 (also known as HT-19). The primary focus of the available preclinical data is on XMT-1522, an ADC that comprises the XMT-1519 antibody conjugated to an auristatin-derived payload. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows. While direct studies on a specifically designated "XMT-1519 conjugate-1" are not extensively available in the public domain, the comprehensive data on XMT-1522 serves as a robust surrogate for understanding the in vitro characteristics of ADCs derived from the XMT-1519 antibody.

Core Findings and Data Summary

XMT-1522, an ADC developed by Mersana Therapeutics, links the HT-19 (XMT-1519) monoclonal antibody to approximately 12-15 auristatin F-hydroxypropylamide (AF-HPA) molecules via a biodegradable hydrophilic polymer.[1][2][3] This high drug-to-antibody ratio (DAR) is a distinguishing feature of this ADC platform.[2] In vitro studies have consistently demonstrated the potent and selective cytotoxic activity of XMT-1522 against HER2-expressing cancer cell lines, including those with low HER2 expression and those resistant to existing therapies like ado-trastuzumab emtansine (T-DM1).[1][3]

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic activity of XMT-1522 has been evaluated across a range of HER2-positive breast and gastric cancer cell lines. The results highlight its superior potency compared to T-DM1, particularly in cell lines with resistance to the latter.

| Cell Line | Cancer Type | T-DM1 Sensitivity | XMT-1522 IC50 | T-DM1 IC50 | Fold Difference (T-DM1 IC50 / XMT-1522 IC50) | Reference |

| N-87 | Gastric | Sensitive | Achieved | Achieved | 3.6 | [1][4] |

| OE-19 | Gastric | Sensitive | Achieved | Achieved | 2.5 | [1][4] |

| JIMT-1 | Breast | Sensitive | Achieved | Achieved | 13 | [1][4] |

| RN-87 | Gastric | Resistant | Achieved | Not Achieved | - | [1][4] |

| ROE-19 | Gastric | Resistant | Achieved | Not Achieved | - | [1][4] |

| SNU-216 | Gastric | Resistant | Achieved | Not Achieved | - | [1][4] |

Note: Specific IC50 values were not publicly available in the reviewed sources, but the achievement of IC50 and the fold-difference in potency were reported.

Furthermore, in a broader panel of 25 cell lines, XMT-1522 was found to be approximately 100 times more potent than T-DM1.[3] It demonstrated sub-nanomolar potency even in cell lines with HER2 receptor densities as low as 25,000 per cell.[3][5]

Mechanism of Action and Signaling

The mechanism of action of XMT-1522 begins with the binding of the HT-19 antibody component to a unique epitope on the HER2 receptor of cancer cells.[6] This binding is non-competitive with trastuzumab and pertuzumab.[5][7] Following binding, the ADC-HER2 complex is internalized by the cell.

Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload, AF-HPA.[6] AF-HPA and its intracellular metabolite, auristatin F (AF), are potent inhibitors of tubulin polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6] The cell-permeable nature of the released AF-HPA payload also allows it to diffuse into neighboring tumor cells, leading to a "bystander effect" that can eliminate cancer cells that may not express HER2.[8]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Cell Viability Assay (AlamarBlue)

This assay is used to determine the dose-dependent cytotoxic effect of the ADC on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with serial dilutions of XMT-1522, a comparator ADC (e.g., T-DM1), and a non-targeting control ADC.

-

Incubation: The plates are incubated for a period of 72 hours to allow for the cytotoxic effects of the ADCs to manifest.

-

AlamarBlue Addition: AlamarBlue (resazurin) solution is added to each well.

-

Final Incubation and Measurement: After a further incubation of 1-4 hours, the fluorescence or absorbance is measured using a plate reader. The intensity is proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[4]

Apoptosis Assay (Caspase-Glo 3/7)

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4]

Protocol:

-

Cell Seeding and Treatment: Cells are seeded and treated with the ADCs in the same manner as for the cell viability assay.

-

Incubation: Plates are incubated for a specified period to induce apoptosis.

-

Reagent Addition: An equal volume of Caspase-Glo 3/7 reagent is added to each well. The reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation and Measurement: The plate is incubated at room temperature to allow for cell lysis and the caspase reaction to occur. The resulting luminescence, which is proportional to caspase activity, is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the number of cells (which can be determined from a parallel viability assay) to quantify the specific apoptotic activity.

Bystander Effect Co-culture Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Protocol:

-

Cell Seeding: HER2-positive and HER2-negative cancer cells are co-cultured in the same wells. The HER2-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

-

Treatment: The co-culture is treated with the ADC.

-

Incubation: The cells are incubated for a period sufficient to allow for ADC uptake, payload release, and diffusion.

-

Imaging and Analysis: The viability of the fluorescently labeled HER2-negative cells is assessed using fluorescence microscopy and image analysis software. A decrease in the number of fluorescent cells in the presence of HER2-positive cells and the ADC, compared to controls, indicates a bystander effect.[8]

Conclusion

The in vitro data for XMT-1522, an ADC utilizing the XMT-1519 (HT-19) antibody, demonstrate its potential as a highly potent and selective anti-cancer agent. Its efficacy in T-DM1-resistant cell lines and in models with low HER2 expression suggests it may address significant unmet needs in the treatment of HER2-positive cancers. The robust bystander effect, facilitated by the cell-permeable AF-HPA payload, further enhances its therapeutic potential in the context of heterogeneous tumors. The experimental protocols and mechanistic understanding detailed in this guide provide a solid foundation for further research and development of ADCs based on the XMT-1519 antibody.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. adcreview.com [adcreview.com]

- 3. adcreview.com [adcreview.com]

- 4. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mersana.com [mersana.com]

- 6. Facebook [cancer.gov]

- 7. mersana.com [mersana.com]

- 8. Mersana Therapeutics Presents Preclinical Data Further Demonstrating Differentiating Aspects of Its ADC Platform Technology at AACR 2018 - Mersana Therapeutics [ir.mersana.com]

In Vivo Efficacy of XMT-1519 Conjugate-1: A Technical Overview of Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo preclinical studies evaluating the antibody-drug conjugate (ADC) platform featuring the XMT-1519 drug-linker conjugate. The data presented here is primarily derived from studies of XMT-1522, an ADC that utilizes a HER2-targeting antibody conjugated to the XMT-1519 drug-linker technology, which comprises a novel auristatin payload, Auristatin F-hydroxypropylamide (AF-HPA).[1][2] These studies collectively demonstrate the potent anti-tumor activity of this platform across a range of cancer models, including those with low target expression and resistance to other therapies.

Core Mechanism of Action

The XMT-1519 conjugate-1 technology is designed for potent and targeted delivery of its cytotoxic payload. The ADC binds to the target protein (e.g., HER2) on the surface of cancer cells and is subsequently internalized.[3] Inside the cell, the linker is cleaved, releasing the AF-HPA payload. AF-HPA is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4]

A key feature of this platform is the "DolaLock" controlled bystander effect. The released AF-HPA is cell-permeable, allowing it to diffuse into and kill adjacent antigen-negative tumor cells.[5] Subsequently, AF-HPA is metabolized within the tumor cells to the non-permeable and highly potent auristatin F (AF), which becomes trapped within the cells, prolonging its cytotoxic effect.[5][6][7] Furthermore, this payload has been shown to induce immunogenic cell death (ICD), characterized by the surface exposure of calreticulin (B1178941) and the release of ATP, which can stimulate an anti-tumor immune response.[8]

Summary of In Vivo Efficacy Data

The following tables summarize the quantitative data from in vivo studies of XMT-1522 in various cancer models.

Table 1: Efficacy in Cell Line-Derived Xenograft (CDX) Models

| Cancer Type | Cell Line | Mouse Strain | Treatment and Dose | Key Findings | Reference(s) |

| Gastric Cancer | N-87 (High HER2) | Not Specified | Single dose of 1 mg/kg | Complete tumor regressions. More potent than T-DM1, which required 10 mg/kg for similar activity. | [1] |

| Gastric Cancer | SNU5 (Low HER2) | Not Specified | Single dose of 0.67 mg/kg | Complete tumor regressions. T-DM1 was inactive at doses ≥10 mg/kg. | [1][5] |

| Gastric Cancer | RN-87 (T-DM1 Resistant) | SCID Mice | 3 mg/kg weekly for 3 weeks | All tumors responded, and most disappeared. Significantly better than T-DM1, which showed tumor progression. | [4][9] |

| Breast Cancer | JIMT-1 (Low HER2) | SCID Mice | Single dose of 1 mg/kg or 3 mg/kg weekly for 3 weeks | Complete tumor regressions. T-DM1 was inactive at doses ≥10 mg/kg. | [1][4][9] |

| Breast Cancer | BT-474 (HER2-Positive) | Not Specified | Single dose of 2 mg/kg or 5 mg/kg | Durable complete tumor regressions. T-DM1 at a single 5 mg/kg dose was inactive. | [10] |

Table 2: Efficacy in Patient-Derived Xenograft (PDX) and Syngeneic Models

| Cancer Type | Model Type | Mouse Strain | Treatment and Dose | Key Findings | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | PDX | Not Specified | 1 mg/kg or 3 mg/kg weekly for 3 weeks | Significant tumor regressions. Median Best Response (MBR) > -50% in 8/16 models at 3 mg/kg. | [8][11] |

| Breast Cancer (HER2-Positive) | PDX | Not Specified | Single dose of 1 mg/kg | Durable complete tumor regression. T-DM1 at 10 mg/kg only delayed tumor growth. | [10] |

| Breast Cancer (HER2 1+) | PDX | Not Specified | Single dose of 3 mg/kg | Partial tumor regression. T-DM1 at 10 mg/kg was inactive. | [10] |

| Breast Cancer | Syngeneic (4T1-HER2) | Not Specified | Not Specified | Significant tumor growth inhibition as a single agent. | [12] |

| NSCLC | PDX in humanized mice | Humanized Mice | 1 mg/kg weekly for 3 weeks + Pembrolizumab (2.5 mg/kg) | The combination resulted in a better response than either monotherapy. | [8] |

Detailed Experimental Protocols

The following are generalized experimental protocols based on the available literature for the in vivo assessment of XMT-1522.

Cell Line-Derived and Patient-Derived Xenograft Models

-

Animal Models: Immunodeficient mice, such as SCID or nude mice, are used to prevent rejection of human tumor cells or tissue.[4][10] For studies involving immunotherapy combinations, mice with a humanized immune system are utilized.[8]

-

Tumor Implantation:

-

CDX: A suspension of cultured human cancer cells (e.g., JIMT-1, N-87) is injected subcutaneously into the flank of the mice.

-

PDX: Patient-derived tumor fragments are surgically implanted subcutaneously into the flank of the mice.

-

-

Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., approximately 200 mm³) before the commencement of treatment.[10] Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Drug Administration: XMT-1522 is typically administered intravenously (IV) as a single dose or in multiple doses (e.g., once weekly for three weeks).[10][11]

-

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or regression, calculated from tumor volume measurements. Overall survival of the animals is also monitored.[4] At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or biomarker analysis.

Syngeneic Tumor Models for Immunotherapy Combination Studies

-

Animal and Cell Line: Immunocompetent mice are used. A murine cancer cell line (e.g., 4T1 breast cancer) is engineered to express the human target protein (e.g., HER2).[12]

-

Tumor Implantation: The engineered syngeneic cancer cells are implanted into the corresponding mouse strain.

-

Treatment: XMT-1522 is administered as a single agent or in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

-

Immune Response Monitoring: In addition to tumor growth, the anti-tumor immune response is evaluated. This can include analyzing the infiltration of immune cells (e.g., T cells) into the tumor microenvironment by flow cytometry or immunohistochemistry.[8]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of the ADC and a typical experimental workflow for in vivo studies.

Caption: Mechanism of action of the HER2-targeted ADC utilizing the this compound technology.

Caption: General experimental workflow for in vivo xenograft studies of this compound based ADCs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. adcreview.com [adcreview.com]

- 3. Mersana Announces FDA Lifts Partial Clinical Hold for XMT-1522 - Mersana Therapeutics [ir.mersana.com]

- 4. Research progress in inducing immunogenic cell death of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mersana.com [mersana.com]

- 6. adcreview.com [adcreview.com]

- 7. mersana.com [mersana.com]

- 8. Frontiers | Regulation of immunogenic cell death and potential applications in cancer therapy [frontiersin.org]

- 9. books.rsc.org [books.rsc.org]

- 10. mersana.com [mersana.com]

- 11. Immunogenic cell death: A new strategy to enhancing cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure of XMT-1519 Conjugate-1 and its Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with XMT-1519 conjugate-1, a key component of a high drug-to-antibody ratio (DAR) antibody-drug conjugate (ADC) developed by Mersana Therapeutics. This document details the innovative Dolaflexin® platform, the characteristics of the monoclonal antibody Calotatug (XMT-1519), the cytotoxic payload, and the available preclinical data.

Introduction to XMT-1519 and the Dolaflexin® Platform

This compound is the drug-linker component of an advanced antibody-drug conjugate designed to target HER2-expressing cancer cells. The complete ADC is formed by conjugating this molecule to Calotatug (XMT-1519), a monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2). This ADC utilizes Mersana Therapeutics' proprietary Dolaflexin® platform, which enables a high drug-to-antibody ratio (DAR), typically around 10-15 molecules of payload per antibody.[1][2] This high DAR is achieved through the use of a water-soluble and biodegradable polyacetal polymer backbone, poly(1-hydroxymethylethylene hydroxymethylformal) or PHF, also known as Fleximer®.[3][4] This platform is designed to overcome the limitations of traditional ADCs, which often have a lower DAR of 3-4, by allowing for increased potency, especially in tumors with low antigen expression, while maintaining favorable pharmacokinetic properties.[4][5]

Chemical Structure of this compound

This compound is a complex molecule comprising a novel auristatin derivative as the cytotoxic payload, attached to the Fleximer® polymer backbone via a linker.

Molecular Formula: C₁₀₁H₁₄₉N₂₃O₄₂ Molecular Weight: 2357.39 g/mol CAS Number: 2720500-19-4[6]

Visualization of this compound

The two-dimensional chemical structure of this compound, generated from its SMILES notation, is presented below. This structure represents the repeating unit of the drug-linker that is attached to the polymer backbone.

Caption: 2D chemical structure of the this compound drug-linker monomer.

Components of this compound

-

Cytotoxic Payload: The cytotoxic agent is a potent auristatin derivative, specifically Auristatin F-hydroxypropylamide (AF-HPA).[7] Auristatins are synthetic analogs of the natural product dolastatin 10 and are highly effective microtubule inhibitors.[5] AF-HPA is a cell-permeable payload that, upon release inside the tumor cell, can exert a "bystander effect," killing adjacent antigen-negative tumor cells. It is then metabolized within the tumor to the less permeable but highly potent Auristatin F (AF), which becomes trapped inside the cells, enhancing the therapeutic index.[7]

-

Linker: A proprietary linker is used to attach the AF-HPA payload to the Fleximer® polymer backbone. This linker is designed to be stable in circulation and release the payload under the specific conditions of the tumor microenvironment and within the cancer cells.

-

Polymer Backbone (Fleximer®): The drug-linker units are attached to a high molecular weight, water-soluble, and biodegradable polyacetal polymer, PHF.[3][4] This polymer allows for the attachment of multiple payload molecules, leading to a high DAR. The hydrophilic nature of the polymer helps to mitigate the aggregation and poor pharmacokinetics often associated with high-DAR ADCs.[5]

The Monoclonal Antibody: Calotatug (XMT-1519)

The drug-linker conjugate is attached to Calotatug, a humanized monoclonal antibody that targets the HER2 receptor. The amino acid sequences for the subunits of Calotatug have been determined.

Mechanism of Action

The ADC composed of Calotatug and this compound acts through a multi-step process:

-

Targeting: The Calotatug antibody specifically binds to the HER2 receptor on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-HER2 complex is internalized by the cancer cell through endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the AF-HPA payload.

-

Microtubule Disruption: The released AF-HPA, a potent tubulin polymerization inhibitor, disrupts the microtubule network within the cancer cell. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

-

Bystander Effect: The cell-permeable nature of AF-HPA allows it to diffuse out of the targeted cancer cell and kill neighboring HER2-negative cancer cells, thus overcoming tumor heterogeneity.

Signaling Pathways

The primary signaling pathway disrupted by the auristatin payload is the microtubule dynamics pathway, which is crucial for mitosis. The targeting of HER2 by the Calotatug antibody also has the potential to interfere with the HER2 signaling cascade, which is involved in cell proliferation, survival, and differentiation.

Caption: HER2 Signaling Pathway leading to cell proliferation and survival.

Caption: Mechanism of action of the HER2-targeted auristatin ADC.

Quantitative Data

While specific data for the ADC derived from XMT-1519 is limited in publicly available sources, extensive preclinical data exists for the closely related HER2-targeted ADC, XMT-1522, which utilizes the same Dolaflexin® platform and a similar auristatin payload. This data provides a strong indication of the expected performance of the XMT-1519 ADC.

| Cell Line | Cancer Type | HER2 Expression | XMT-1522 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |

| NCI-N87 | Gastric | High | 0.4 | 4.8 |

| OE-19 | Gastric | High | 0.5 | 10.9 |

| JIMT-1 | Breast | Moderate | 2.7 | 43.7 |

| BT-474 | Breast | High | 0.3 | 2.9 |

| SK-BR-3 | Breast | High | 0.2 | 3.1 |

| HCC1954 | Breast | High | 1.1 | 18.5 |

Data adapted from preclinical studies of XMT-1522.

In Vivo Efficacy: In xenograft models of HER2-positive gastric and breast cancer, XMT-1522 demonstrated significant tumor growth inhibition and, in many cases, complete tumor regression at well-tolerated doses. Notably, XMT-1522 showed efficacy in models with low to moderate HER2 expression where T-DM1 was inactive.

Experimental Protocols

Synthesis of the Drug-Linker Conjugate

The synthesis of the auristatin-polymer conjugate involves a multi-step process:

-

Synthesis of the Auristatin Payload (AF-HPA): This involves standard peptide synthesis methodologies.

-

Functionalization of the Polymer Backbone (Fleximer®): The PHF polymer is functionalized to allow for the covalent attachment of the linker-payload.

-

Conjugation of the Linker-Payload to the Polymer: The AF-HPA, attached to its linker, is conjugated to the functionalized polymer backbone. This step is controlled to achieve the desired high drug-to-polymer ratio.

-

Purification: The resulting drug-polymer conjugate is purified using techniques such as size-exclusion chromatography (SEC) to remove any unconjugated components.

Conjugation to the Monoclonal Antibody

The drug-polymer conjugate is then attached to the Calotatug (XMT-1519) monoclonal antibody:

-

Antibody Modification: The antibody may be partially reduced to expose free thiol groups on cysteine residues, which serve as conjugation sites.

-

Conjugation Reaction: The drug-polymer conjugate, containing a reactive group (e.g., maleimide), is incubated with the modified antibody to form a stable covalent bond.

-

Purification of the ADC: The final ADC is purified using methods like SEC and hydrophobic interaction chromatography (HIC) to remove any unconjugated antibody or drug-polymer conjugate.

Characterization of the ADC

A suite of analytical techniques is employed to characterize the final ADC product:

-

Drug-to-Antibody Ratio (DAR): HIC-HPLC and/or mass spectrometry are used to determine the average number of payload molecules per antibody and the distribution of different DAR species.[8]

-

Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC) is used to assess the purity of the ADC and quantify the level of aggregation.

-